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These application notes provide detailed protocols for the isolation and culture of primary

pancreatic islets from both murine and human sources. The methodologies described herein

are compiled from established and widely used techniques in the field of diabetes research and

islet transplantation.

I. Introduction
Pancreatic islets of Langerhans are micro-organs scattered throughout the pancreas that are

crucial for glucose homeostasis.[1] The isolation of these islets is a fundamental technique for

research in diabetes, providing a valuable in vitro model to study islet physiology,

pathophysiology, and for the development of novel therapeutic strategies.[2] The primary

objective of any islet isolation protocol is to obtain a high yield of viable and functional islets,

free from contaminating exocrine tissue.[2] This document outlines the critical steps for

successful islet isolation and culture, including enzymatic digestion of the pancreas, purification

of islets using a density gradient, and subsequent culture and quality assessment.

II. Pancreatic Islet Isolation Protocols
The isolation of pancreatic islets is a multi-step process that involves enzymatic digestion of the

pancreatic tissue to liberate the islets, followed by a purification step to separate the islets from

the acinar and other exocrine tissues.[3]
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A. Murine Islet Isolation
The most common method for murine islet isolation involves the inflation of the pancreas with a

collagenase solution via the common bile duct, followed by enzymatic digestion and

purification.[2][4]
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Caption: Workflow for murine pancreatic islet isolation.

Detailed Protocol for Murine Islet Isolation:

Preparation of Reagents: Prepare all solutions in advance and keep them on ice.[1]

Collagenase P Solution: 1 mg/mL Collagenase P in ice-cold Hanks' Balanced Salt Solution

(HBSS).[1] Prepare fresh within 1-2 hours of use.[1]

Stop Solution: Ice-cold HBSS.

RPMI-1640 Culture Medium: Supplemented with 10% Fetal Bovine Serum (FBS) and

antibiotics.

Pancreas Perfusion and Digestion:

Euthanize the mouse using approved ethical protocols.

Make a midline abdominal incision to expose the peritoneal cavity.

Locate the common bile duct and clamp it near the liver.
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Inject 3 mL of cold Collagenase P solution into the common bile duct to inflate the

pancreas.[5] The pancreas will appear distended.[5]

Carefully dissect the inflated pancreas and place it in a 50 mL conical tube containing 3

mL of ice-cold Collagenase P solution.[1]

Incubate the tube in a 37°C water bath with shaking for 12-17 minutes.[5][6]

Stop the digestion by adding 40 mL of ice-cold Stop Solution.[5]

Islet Purification:

Centrifuge the digested tissue at 350 x g for 3 minutes.[1]

Wash the pellet with HBSS multiple times.[1]

Resuspend the pellet in a density gradient medium such as Ficoll.[4]

Perform density gradient centrifugation to separate the islets from the exocrine tissue.[4]

Islets will form a layer at the interface of the gradient.[7]

Carefully collect the islet layer.

Islet Culture:

Wash the collected islets with HBSS.

Handpick the islets under a dissecting microscope to ensure high purity.[2] Healthy islets

are typically spherical or oblong with a smooth surface.[5]

Culture the purified islets in RPMI-1640 medium in a humidified incubator at 37°C and 5%

CO2.[5]

Quantitative Data for Murine Islet Isolation:
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Parameter Value Reference

Collagenase P Concentration 0.8 - 1 mg/mL [1][6]

Volume of Collagenase

Injection
3 mL [5]

Digestion Time 8 - 17 minutes [2][6]

Digestion Temperature 37°C [2][5]

Centrifugation Speed 350 x g [1]

Expected Islet Yield 200 - 400 islets/mouse [2]

B. Human Islet Isolation
The isolation of human islets follows a similar principle to murine isolation but is adapted for a

larger organ. The process is often automated using a Ricordi chamber for controlled enzymatic

digestion and mechanical dissociation.[8][9]

Experimental Workflow for Human Islet Isolation
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Caption: Workflow for human pancreatic islet isolation.

Detailed Protocol for Human Islet Isolation:

Pancreas Procurement and Preparation:

The pancreas is procured from a deceased donor and transported in a cold preservation

solution like University of Wisconsin (UW) solution.[8]
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The pancreatic duct is cannulated for enzyme perfusion.[8]

Enzymatic Digestion:

The pancreas is perfused with a collagenase and neutral protease enzyme solution.[8]

The distended pancreas is then transferred to a Ricordi digestion chamber.[8]

The chamber is part of a closed-loop circuit where the temperature is maintained at 37°C,

and the chamber is gently shaken to facilitate digestion.[8]

The digestion process is monitored by taking samples to assess the percentage of free

islets.[8]

Digestion is stopped when approximately 50% of the islets are free from the exocrine

tissue by adding a cold dilution solution.[8]

Islet Purification:

The digested tissue is collected and purified using a continuous density gradient of Ficoll

on a COBE 2991 cell processor.[10]

The digested tissue is suspended in a high-density Ficoll solution and layered with

solutions of decreasing density.[10]

Centrifugation separates the islets, which are collected from the interfaces between the

different density layers.[7][10]

Islet Culture:

Purified islets are washed and cultured in a specialized medium such as CMRL-1066.[11]

Islets are cultured in suspension for a period before transplantation or experimental use.

[12]

Quantitative Data for Human Islet Isolation:
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Parameter Value Reference

Digestion Temperature 37°C [8]

Ficoll Gradient Densities 1.108, 1.096, 1.037 g/cm³ [13]

Centrifugation Speed (COBE) ~3000 RPM [10]

Expected Islet Yield
250,000 - 450,000

IEQ/pancreas
[2]

Purity >70% [9]

III. Islet Culture and Quality Assessment
Proper culture conditions are essential to maintain islet viability and function post-isolation.[2]

Quality assessment is performed to ensure the suitability of the isolated islets for downstream

applications.

A. Islet Culture Media
Various media formulations are used for human islet culture, with CMRL-1066 being a common

choice for clinical applications.[11] For research purposes, RPMI-1640 supplemented with FBS

is widely used for murine islets.[5]

B. Quality Assessment Protocols
1. Dithizone (DTZ) Staining for Purity and Quantification:

Dithizone is a zinc-chelating agent that selectively stains insulin-containing beta cells red,

allowing for the identification and quantification of islets.[14][15]

Protocol:

Take a representative sample of the islet preparation.

Add DTZ solution and incubate for 1-2 minutes.

Examine under a microscope. Islets will appear red, while exocrine tissue remains

unstained.[15]
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Quantify the number and size of islets to calculate the Islet Equivalent (IEQ).[14]

2. Viability Staining (FDA/PI):

This method uses fluorescein diacetate (FDA) to stain viable cells green and propidium iodide

(PI) to stain the nuclei of non-viable cells red.[16][17][18]

Protocol:

Incubate a sample of islets with a solution containing both FDA and PI.

Visualize the islets using a fluorescence microscope.

Estimate the percentage of viable (green) versus dead (red) cells.[17]

3. Glucose-Stimulated Insulin Secretion (GSIS) Assay:

The GSIS assay is a critical functional test that measures the ability of islets to secrete insulin

in response to glucose.[19][20]

Protocol:

Pre-incubate a known number of islets in a low-glucose buffer (e.g., 2.8 mM glucose).

Collect the supernatant to measure basal insulin secretion.

Incubate the same islets in a high-glucose buffer (e.g., 16.7 mM glucose).[19]

Collect the supernatant to measure stimulated insulin secretion.

Measure insulin concentration in the collected samples using an ELISA.

The stimulation index (SI) is calculated as the ratio of insulin secreted at high glucose to

that at low glucose.

Relevant Signaling Pathway in Islet Function
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Caption: Glucose-stimulated insulin secretion pathway.
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This simplified diagram illustrates the key steps in glucose-stimulated insulin secretion from a

pancreatic beta cell. Increased glucose uptake leads to a rise in the ATP/ADP ratio, closure of

ATP-sensitive potassium channels, membrane depolarization, calcium influx, and ultimately,

the exocytosis of insulin-containing granules.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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